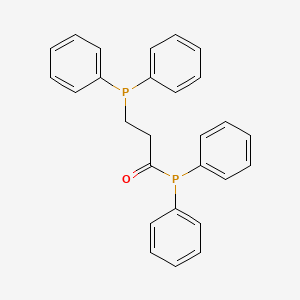

1,3-Bis(diphenylphosphino)propanemonooxide

Description

Contextualization within Organophosphorus Ligand Design and Coordination Chemistry

Organophosphorus compounds, particularly phosphines, are among the most important classes of ligands in coordination chemistry and homogeneous catalysis. gessnergroup.com The success of monodentate phosphines like triphenylphosphine (B44618) and bidentate phosphines such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and 1,3-bis(diphenylphosphino)propane (B126693) (dppp) established a foundation for the field, demonstrating that the steric and electronic properties of these ligands could be tuned to control the reactivity and stability of metal complexes. brandeis.edursc.orgumb.edu

1,3-Bis(diphenylphosphino)propanemonooxide (dpppo) represents a sophisticated evolution in ligand design, derived from the well-known dppp (B1165662) ligand. sigmaaldrich.comwikipedia.org The selective oxidation of one of the two phosphorus atoms in dppp transforms it from a symmetric diphosphine (P,P) to an asymmetric, bifunctional phosphine-phosphine oxide (P,PO) ligand. researchgate.net This modification introduces a "hemilabile" character, featuring a soft phosphine (B1218219) donor site and a hard phosphine oxide donor site. researchgate.net The soft phosphorus center readily coordinates to soft, low-valent transition metals, while the hard oxygen atom of the phosphine oxide group can interact with hard Lewis acidic metal centers or reversibly bind to a metal center during a catalytic cycle. This dual-donor capability allows for more nuanced coordination behavior compared to its symmetric parent compound, dppp, and opens up unique possibilities in the stabilization of reactive intermediates and the modulation of catalytic activity. researchgate.net

Evolution of Phosphine and Phosphine Oxide Ligands in Homogeneous Catalysis

The history of homogeneous catalysis is deeply intertwined with the development of phosphine ligands. brandeis.edu For decades, phosphines have been used to stabilize metal catalysts, with their tunable electronic and steric properties enabling a vast range of chemical transformations. syensqo.comsigmaaldrich.com Initially, phosphine oxides were often regarded as undesirable byproducts resulting from the air-sensitivity and degradation of phosphine ligands. wikipedia.orgchemicalbook.com

However, this perception began to change as researchers recognized the unique coordinating properties of the P=O group. Secondary phosphine oxides (SPOs), which exist in tautomeric equilibrium with their trivalent phosphinous acid form, were introduced as effective ligands for catalytic hydroformylation and hydrogenation in the 1980s. researchgate.net This demonstrated that the phosphine oxide moiety was not merely an inert byproduct but could actively participate in and influence catalytic processes.

This led to the deliberate synthesis and study of mixed-donor ligands containing both phosphine and phosphine oxide functionalities. researchgate.net These hybrid ligands were found to be superior in certain catalytic applications, such as copper-catalyzed conjugate additions. researchgate.net The phosphine oxide group can act as a stabilizing, hemilabile component or as a ligand that facilitates catalyst-substrate interactions. researchgate.netnih.gov This evolution from simple phosphines to intentionally designed, bifunctional phosphine-phosphine oxides like dpppo showcases a key strategy in modern catalyst development: the creation of ligands with multiple, distinct functionalities to achieve greater control over reaction outcomes. researchgate.net

Distinctive Features of the P,PO-Ligand System in this compound

The P,PO-ligand system of this compound (dpppo) provides a unique combination of properties that distinguish it from traditional symmetric diphosphine ligands. These features are critical to its function in coordination chemistry and catalysis.

Hemilability : The term "hemilabile" refers to a ligand with two different donor groups, one of which binds strongly to a metal center while the other forms a weaker, reversible bond. In dpppo, the soft phosphine group (a strong σ-donor) forms a stable bond with transition metals, while the hard phosphine oxide group (a σ-donor) can dissociate and re-coordinate. This on/off coordination flexibility can open up a coordination site on the metal during a catalytic cycle, allowing for substrate binding or product release before the phosphine oxide group reattaches to stabilize the complex. researchgate.net

Electronic Asymmetry : The two phosphorus centers in dpppo are electronically distinct. The trivalent phosphine is a soft donor with both σ-donating and π-accepting capabilities, influenced by the electronegativity of its substituents. umb.edulibretexts.org In contrast, the pentavalent phosphine oxide is a hard, Lewis basic oxygen donor. This electronic asymmetry can create a polarized environment at the metal center, influencing its reactivity and selectivity in catalysis. researchgate.net

Versatile Coordination Modes : Dpppo can coordinate to metal centers in several ways. It can act as a monodentate ligand, binding solely through its soft phosphine atom. Alternatively, it can function as a bidentate chelating ligand, using both the phosphine's phosphorus atom and the phosphine oxide's oxygen atom to bind to a single metal center. researchgate.net When it chelates, it typically forms a stable six-membered ring, similar to its parent compound dppp. wikipedia.orgresearchgate.net This chelation can enhance the stability of the metal complex. It can also act as a bridging ligand between two different metal centers. researchgate.net

Below is a data table summarizing the key features of this compound.

Overview of Key Research Areas and Challenges for this compound

The unique structural and electronic properties of this compound make it a ligand of interest in several areas of chemical research, though its application also presents certain challenges.

Key Research Areas:

Homogeneous Catalysis : Mixed phosphine-phosphine oxide ligands are explored for their potential to offer advantages over traditional symmetric ligands in catalysis. researchgate.net While specific catalytic applications of dpppo itself are an emerging area, related P,PO ligands have shown promise in reactions such as palladium-catalyzed cross-coupling and asymmetric hydrogenations, where the hemilabile nature of the ligand can be beneficial. researchgate.netresearchgate.net The dpppo ligand has been used to synthesize complexes with metals like molybdenum and rhenium, which are intermediates in the development of potential catalysts. researchgate.netresearchgate.net

Coordination Chemistry and Materials Science : The bifunctional nature of dpppo makes it an interesting building block for coordination polymers and supramolecular structures. The ability to bridge metal centers or to form stable chelate complexes is valuable in constructing novel materials with specific structural and electronic properties. chemicalbook.com For instance, the parent dppp ligand is used to assemble complex metal nanoclusters, and dpppo offers an asymmetric alternative for creating such structures. sigmaaldrich.comnih.gov

Mechanistic Studies : Ligands like dpppo are valuable tools for probing catalytic mechanisms. By comparing the performance of a catalyst with dpppo to one with the symmetric dppp or its fully oxidized counterpart, dpppO₂, researchers can gain insight into the role of ligand lability and electronic effects during a reaction.

Challenges:

Synthesis : The synthesis of unsymmetrically substituted diphosphine derivatives like dpppo can be more challenging than that of their symmetric analogues. rsc.org It requires controlled, selective oxidation of one phosphine group while leaving the other intact, which can sometimes lead to mixtures of the starting material, the desired monooxide, and the dioxide.

Controlling Reactivity : While hemilability is a desirable feature, controlling it to achieve a specific catalytic outcome can be difficult. The balance between the coordinated and dissociated states of the phosphine oxide group can be sensitive to reaction conditions such as solvent, temperature, and the nature of the substrates and metal center.

Ligand Oxidation : Like all phosphine-containing ligands, the remaining trivalent phosphorus atom in dpppo is susceptible to oxidation to a phosphine oxide, especially under harsh or aerobic reaction conditions. wikipedia.org This would convert dpppo into the symmetric bis(phosphine oxide), changing its coordination properties and potentially deactivating the catalyst.

The table below summarizes some catalytic applications where dpppo or closely related phosphine and phosphine-oxide ligands are utilized.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H24OP2 |

|---|---|

Molecular Weight |

426.4 g/mol |

IUPAC Name |

1,3-bis(diphenylphosphanyl)propan-1-one |

InChI |

InChI=1S/C27H24OP2/c28-27(30(25-17-9-3-10-18-25)26-19-11-4-12-20-26)21-22-29(23-13-5-1-6-14-23)24-15-7-2-8-16-24/h1-20H,21-22H2 |

InChI Key |

HYWRRFJMCVWAHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(CCC(=O)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,3 Bis Diphenylphosphino Propanemonooxide

Controlled Oxidative Synthesis from Diphosphine Precursors

The primary route to 1,3-Bis(diphenylphosphino)propanemonooxide involves the selective oxidation of its diphosphine precursor, 1,3-bis(diphenylphosphino)propane (B126693) (dppp). The challenge lies in controlling the reaction to prevent the formation of the corresponding diphosphine dioxide.

Regioselective Monoxidation Strategies

Achieving regioselective monoxidation requires carefully chosen reagents and conditions to differentiate between the two electronically similar phosphorus atoms in dppp (B1165662).

One of the most effective methods is the palladium-catalyzed monoxidation . A simple and efficient one-step catalytic method has been developed for the selective oxidation of various bidentate phosphines, including dppp, to their corresponding mono-oxides. This process uses 1,2-dibromoethane (B42909) as the oxidant in the presence of an alkali and a catalytic amount (0.15–2 mol %) of a Pd(II) salt. The reaction proceeds smoothly under biphasic conditions at temperatures ranging from 20 to 80 °C and at atmospheric pressure. The catalytic cycle involves the formation of a Pd(0) species and the bis-phosphine monoxide (BPMO), followed by ligand exchange and reoxidation of the Pd(0) catalyst.

Another approach involves the use of azides , such as trimethylsilyl (B98337) azide, in a Staudinger-type reaction. This method can achieve selective mono-oxidation, particularly with diphosphines that have rigid backbones where steric factors can control the reaction at one phosphine (B1218219) center. The resulting iminophosphorane can then be converted to the monooxide. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the synthesis of dpppo focuses on maximizing the yield of the monooxide while minimizing the formation of the starting material (dppp) and the dioxide byproduct (dpppo2).

In the palladium-catalyzed system, key parameters for optimization include the choice of solvent, the nature of the alkali, the reaction temperature, and the catalyst loading. The biphasic nature of the reaction is crucial for its success. For certain substrates, the addition of an iodide source can promote the mono-oxidation. This methodology has been shown to produce the desired mono-oxides in high isolated yields, typically between 65% and 90%.

The table below summarizes typical conditions for the selective monoxidation of dppp.

| Parameter | Condition | Role/Effect |

| Catalyst | Pd(II) salt (e.g., PdCl2, Pd(OAc)2) | Facilitates the redox cycle for selective oxidation. |

| Oxidant | 1,2-Dibromoethane | Provides the oxygen atom for the phosphine oxide formation. |

| Base | Alkali (e.g., NaOH, KOH) | Essential for the catalytic cycle, likely in the Pd(0) regeneration step. |

| Solvent System | Biphasic (e.g., Toluene/Water) | Influences reaction rates and selectivity. |

| Temperature | 20–80 °C | Controls the reaction kinetics. |

| Catalyst Loading | 0.15–2 mol % | Affects the efficiency and cost-effectiveness of the synthesis. |

Pathways for Phosphine Oxide Reduction and Ligand Regeneration

The regeneration of the parent diphosphine (dppp) from its monooxide (dpppo) is a critical step for recycling and reusing this valuable ligand. The reduction of the strong P=O bond is thermodynamically challenging and requires potent reducing agents. rsc.org

Silane-based reducing agents are widely employed for this transformation due to their effectiveness and relatively mild conditions. A common system involves the use of tetramethyldisiloxane (TMDS) in the presence of a catalyst. organic-chemistry.org For instance, various tertiary phosphine oxides can be efficiently reduced using TMDS with a catalytic amount of a titanium complex like Ti(OiPr)₄. organic-chemistry.org Copper complexes have also been shown to catalyze the reduction of phosphine oxides with TMDS, offering selectivity in the presence of other reducible functional groups. organic-chemistry.org

Another powerful, metal-free method involves a two-step, one-pot process where the phosphine oxide is first activated with oxalyl chloride to form an intermediate chlorophosphonium salt. This activated species is then reduced by hexachlorodisilane (Si₂Cl₆) under mild conditions. kit.edunih.govacs.org This method is notable for producing the desired phosphine in high purity after a simple workup involving the removal of volatile byproducts. kit.edunih.gov

The general scheme for these reductions can be summarized as follows:

Silane-based reduction: (C₆H₅)₂P(O)(CH₂)₃P(C₆H₅)₂ + Silane (e.g., TMDS) --[Catalyst]--> (C₆H₅)₂P(CH₂)₃P(C₆H₅)₂

Activation-reduction: (C₆H₅)₂P(O)(CH₂)₃P(C₆H₅)₂ + (COCl)₂ → [Intermediate] --[Si₂Cl₆]--> (C₆H₅)₂P(CH₂)₃P(C₆H₅)₂

A comparison of common reducing systems is presented in the table below.

| Reducing System | Key Features | Stereochemistry |

| Ti(OiPr)₄ / TMDS | Catalytic, effective for various phosphine oxides. organic-chemistry.org | Typically retention of configuration. |

| Oxalyl Chloride / Si₂Cl₆ | Metal-free, mild conditions, high purity product. kit.edunih.gov | Inversion of configuration (via chlorophosphonium intermediate). |

| LiAlH₄ | Potent, but can lack selectivity. | Inversion of configuration. |

Derivatization and Functionalization of the this compound Scaffold

The dpppo scaffold offers two distinct sites for further chemical modification: the trivalent phosphine center and the pentavalent phosphine oxide group.

The phosphine moiety is a soft nucleophile and can undergo reactions typical of tertiary phosphines. It can be further oxidized to the dioxide, quaternized with alkyl halides, or used to form coordination complexes with a wide range of transition metals.

The phosphine oxide group is generally considered less reactive but offers unique opportunities for functionalization. The P=O bond is a strong hydrogen bond acceptor, a property that can be exploited in supramolecular chemistry and in directing chemical reactions. nih.gov While direct derivatization of the P=O group itself is challenging, the phenyl rings attached to both the phosphine and phosphine oxide centers can be functionalized through electrophilic aromatic substitution or lithiation followed by quenching with an electrophile. This allows for the tuning of the electronic and steric properties of the ligand. For instance, introducing electron-donating or withdrawing groups on the phenyl rings can modulate the ligand's coordination properties.

Although specific examples detailing the derivatization of the dpppo scaffold itself are not abundant in the literature, the principles of phosphine and phosphine oxide chemistry provide a clear framework for potential transformations. For example, the phosphine oxide can act as a directing group in ortho-metalation reactions, allowing for the introduction of substituents onto the adjacent phenyl rings.

Analytical and Preparative Techniques for Isolation and Purification

The isolation and purification of dpppo from a reaction mixture containing the starting material (dppp) and the over-oxidized product (dpppo2) require effective separation techniques.

Flash column chromatography on silica (B1680970) gel is a standard and effective method for this purpose. The polarity difference between the nonpolar dppp, the moderately polar dpppo, and the more polar dpppo2 allows for their separation. A gradient of solvents, typically starting with a nonpolar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) or dichloromethane, is used to elute the compounds from the column.

High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, can also be employed for high-purity isolation, especially for smaller-scale reactions or when very high purity is required. nih.gov

The characterization of dpppo relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ³¹P NMR. The phosphorus atoms in dppp, dpppo, and dpppo2 have distinct chemical shifts, making ³¹P NMR an invaluable tool for assessing the purity and success of a reaction.

In a typical ³¹P NMR spectrum, the phosphine center in dpppo will have a chemical shift similar to that of dppp (around -17 ppm), while the phosphine oxide center will appear significantly downfield (around +30 ppm). This clear separation allows for unambiguous identification and quantification.

Other analytical techniques include:

¹H and ¹³C NMR spectroscopy to confirm the structure of the propyl chain and the phenyl groups. nih.govresearchgate.net

Mass Spectrometry to confirm the molecular weight (428.44 g/mol ). sigmaaldrich.com

Melting Point analysis, as dpppo has a distinct melting point (106-108 °C) compared to its precursor. sigmaaldrich.com

Coordination Chemistry and Metallosupramolecular Assemblies of 1,3 Bis Diphenylphosphino Propanemonooxide

Complex Formation with Transition Metal Centers

The coordination of 1,3-bis(diphenylphosphino)propanemonooxide to transition metals is a nuanced process governed by the electronic and steric properties of both the metal center and the ligand itself. As a P,PO-ligand, dpppo can adopt various coordination modes, including P-monodentate, P,O-chelating, and P,P-bridging (involving the phosphorus atom of one ligand and the oxygen of another).

The identity and oxidation state of the transition metal center play a crucial role in determining the preferred coordination mode of the dpppo ligand. This is primarily dictated by the principles of Hard and Soft Acid and Base (HSAB) theory. The soft phosphine (B1218219) donor shows a high affinity for soft, low-valent metal centers, while the hard phosphine oxide oxygen donor prefers to coordinate to hard, high-valent metal centers.

Soft Metal Centers: Late transition metals in low oxidation states, such as Palladium(0), Palladium(II), and Platinum(II), are considered soft Lewis acids. Consequently, they form strong bonds with the soft phosphine end of the dpppo ligand. In many palladium(II) complexes, dpppo coordinates in a cis-chelating fashion through both the phosphorus and oxygen atoms, forming a stable six-membered ring. However, the Pd-O bond is significantly weaker and more labile than the Pd-P bond, a characteristic central to its hemilabile behavior.

Hard Metal Centers: Early transition metals or metals in high oxidation states are harder Lewis acids and would be expected to show a stronger affinity for the hard phosphine oxide oxygen atom. This can lead to different structural motifs, potentially favoring bridging interactions or stronger P,O-chelation where the M-O bond has more covalent character.

The oxidation state of the metal directly influences its hardness and, therefore, its interaction with the two donor sites of dpppo. For a given metal, a higher oxidation state increases its hardness, strengthening its interaction with the phosphine oxide oxygen. This can stabilize the chelate ring and reduce the lability of the M-O bond. Conversely, in a lower oxidation state, the metal is softer, leading to a stronger M-P bond and a weaker, more easily dissociated M-O bond, thus enhancing the hemilabile character of the ligand.

Hemilability is a defining characteristic of mixed-donor ligands like dpppo, where one donor group can reversibly dissociate from the metal center while the other remains firmly bound. acs.orgchemrxiv.orgnih.gov This process generates a vacant coordination site, which is crucial for substrate binding and activation in catalytic cycles. acs.org The dpppo ligand exemplifies this behavior through the dissociation of its weaker phosphine oxide (P=O) arm.

The phosphine group acts as a strong "anchor," ensuring the ligand remains attached to the metal center. The phosphine oxide group, being a weaker Lewis base, forms a more labile bond that can be cleaved under specific reaction conditions, such as the introduction of a competing substrate or a change in the solvent. chemrxiv.orgnih.gov This dynamic equilibrium between the chelated and P-monodentate forms is the essence of its hemilabile nature.

Studies on palladium complexes have shown that the phosphine oxide arm can be displaced to accommodate other ligands or substrates, facilitating catalytic processes. The flexibility of the propane (B168953) linker allows the dissociated P=O group to swing away from the metal center without the entire ligand detaching, and it can readily re-coordinate once the catalytic step is complete. This "open-close" mechanism provides both stability to the metal center and the coordinative unsaturation required for catalysis.

Structural Elucidation of this compound Metal Complexes

The precise geometric and electronic structures of dpppo metal complexes are determined using a combination of single-crystal X-ray diffraction and various spectroscopic techniques. These methods provide a detailed picture of coordination modes, bond parameters, and the behavior of the complexes in solution.

In palladium(II) oxidative addition complexes of the type Pd(II)(BPMO)(Aryl)(I) (where BPMO is a bisphosphine mono-oxide), the dpppo ligand has been shown to coordinate in a cis-fashion. chemrxiv.org Structural analyses of related bis(diphenylphosphanyl)methane monoxide [dppm(O)] complexes with platinum(II) reveal key details about the M-P and M-O bonds. nih.gov Typically, the M-P bond length is shorter and stronger than the M-O bond, reflecting the relative donor strengths. The P-O bond length in the coordinated phosphine oxide is slightly elongated compared to the free ligand, which is consistent with the donation of electron density from the oxygen to the metal center. nih.gov The geometry of the six-membered chelate ring formed by dpppo with a metal is typically a chair or boat conformation.

Table 1: Representative Crystallographic Data for a Related Platinum(II) dppm(O) Complex

| Parameter | Value | Reference |

| Pt-P Bond Length | ~2.2 Å | nih.gov |

| Pt-O Bond Length | ~2.1 Å | nih.gov |

| P-O Bond Length | ~1.52 Å | nih.gov |

| P-Pt-O Bite Angle | ~85-90° | nih.gov |

Note: Data is for the analogous dppm(O) ligand, which forms a five-membered ring, to illustrate typical bond parameters. The bite angle for the six-membered dpppo ring would be larger.

Spectroscopic methods are vital for characterizing dpppo complexes, particularly for understanding their structure and dynamic behavior in solution.

Multi-Nuclear NMR Spectroscopy: ³¹P NMR spectroscopy is the most powerful tool for studying dpppo complexes. The phosphorus and phosphine oxide environments are chemically distinct, giving rise to two separate signals in the ³¹P NMR spectrum. The phosphine phosphorus (PIII) typically resonates at a chemical shift similar to that of the parent dppp (B1165662) ligand, while the phosphine oxide phosphorus (PV) appears significantly downfield. Upon coordination to a metal, the phosphine signal undergoes a substantial downfield shift, and the magnitude of this shift provides information about the coordination environment. P-P coupling can also be observed between the two non-equivalent phosphorus nuclei.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring the coordination of the phosphine oxide group. The free dpppo ligand exhibits a strong absorption band corresponding to the P=O stretching vibration, typically in the range of 1180-1200 cm⁻¹. Upon coordination of the oxygen atom to a metal center, this band shifts to a lower frequency (typically by 20-50 cm⁻¹). The magnitude of this shift can be correlated with the strength of the M-O bond.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the mass-to-charge ratio of the complex, confirming its composition and molecular weight.

Table 2: Typical Spectroscopic Data for dpppo and its Metal Complexes

| Technique | Feature | Free Ligand (dpppo) | Coordinated Ligand |

| ³¹P NMR | δ (PIII) | ~ -17 ppm | Shifted downfield |

| δ (PV=O) | ~ 30-35 ppm | Minor shift | |

| IR Spec. | ν (P=O) | ~1190 cm⁻¹ | ~1140-1170 cm⁻¹ |

Note: Specific chemical shifts and vibrational frequencies can vary depending on the metal center, co-ligands, and solvent.

Ligand Field Effects and Electronic Structure Analysis within Metal Complexes

The electronic properties of dpppo complexes are influenced by the ligand field created by the phosphine and phosphine oxide donors. The phosphine group is a strong σ-donor and a moderate π-acceptor, placing it relatively high in the spectrochemical series. Its π-acidity arises from the interaction of filled metal d-orbitals with the empty σ* orbitals of the P-C bonds. This back-bonding stabilizes the metal-phosphine bond and influences the electron density at the metal center.

The phosphine oxide group, in contrast, is primarily a σ-donor through its oxygen lone pairs and is considered a harder, weaker field ligand than the phosphine. The combination of a strong-field phosphine and a weaker-field phosphine oxide in the same coordination sphere creates an asymmetric electronic environment around the metal.

Theoretical methods, such as Density Functional Theory (DFT), can be employed to model the electronic structure of these complexes. Such calculations provide insights into the nature of the metal-ligand bonding, the distribution of molecular orbitals, and the relative energies of the d-orbitals. This analysis helps to rationalize the observed spectroscopic properties and reactivity of the complexes. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often localized on the metal center or distributed across the metal and the phosphine ligand, which is critical for understanding the redox properties and photochemical behavior of the complexes.

Stability and Reactivity Profiles of Coordinated this compound

The coordination of this compound to a metal center introduces a hemilabile ligand, which can exhibit flexible coordination behavior. This hemilability, stemming from the differential binding strengths of the phosphine and phosphine oxide moieties, plays a pivotal role in the stability and reactivity of the resulting complexes. The phosphine group acts as a soft donor, forming a strong bond with soft metal centers, while the phosphine oxide is a hard donor, exhibiting weaker and more labile interactions.

Ligand Exchange Dynamics and Dissociation Pathways

The dynamics of ligand exchange in dppmo-metal complexes are fundamentally influenced by the hemilabile nature of the dppmo ligand. Ligand exchange can proceed through several mechanisms, primarily associative, dissociative, or interchange pathways. The specific pathway is dictated by factors such as the nature of the metal center, the solvent, and the incoming ligand.

Associative and Dissociative Mechanisms: In an associative mechanism, the incoming ligand first coordinates to the metal center, forming a higher-coordinate intermediate, which then releases a ligand. Conversely, a dissociative mechanism involves the initial departure of a ligand to generate a lower-coordinate intermediate, which is then attacked by the incoming ligand. For many dppmo complexes, particularly those of square-planar d⁸ metals like Pd(II) and Pt(II), ligand exchange often follows an associative pathway. However, the hemilability of dppmo can facilitate a dissociative step where the phosphine oxide end of the ligand detaches, creating a vacant coordination site for the incoming ligand without complete dissociation of the dppmo ligand itself.

Dissociation Pathways: The dissociation of dppmo from a metal center can occur in a stepwise manner. The initial and more facile step is typically the cleavage of the weaker metal-phosphine oxide bond. This partial dissociation can be a key step in catalytic cycles, allowing for substrate coordination. Complete dissociation requires the breaking of the stronger metal-phosphine bond, which generally necessitates more forcing conditions.

Studies on related diphosphine complexes provide insights into the factors governing these processes. For instance, the thermal decomposition of di-n-butylbis(triphenylphosphine)platinum(II) has been shown to proceed via an initial dissociation of a phosphine ligand to create a coordinatively unsaturated intermediate harvard.edu. This underscores the importance of ligand dissociation in the reactivity of such complexes.

| Complex Type | Proposed Exchange Mechanism | Key Influencing Factors |

| Square-Planar d⁸ (e.g., Pd(II), Pt(II)) | Primarily Associative | Steric hindrance, nature of incoming ligand, solvent polarity |

| Octahedral | Dissociative or Interchange | Metal ion size, charge, electronic configuration |

| Hemilabile dppmo Complexes | Intramolecular Dissociative (P=O) followed by Association | Chelate ring size, solvent coordinating ability |

Thermal and Oxidative Stability of Coordination Complexes

The thermal and oxidative stability of dppmo coordination complexes are crucial for their practical applications, especially in catalysis which often involves elevated temperatures and oxidative conditions.

Thermogravimetric analysis (TGA) of related palladium(II) and platinum(II) complexes with diphosphine ligands has shown that they are generally stable up to several hundred degrees Celsius. For instance, palladium(II) complexes containing bis-(diphenylthiophosphinyl)methane show thermal stability up to around 250-290 °C asianpubs.org. Platinum complexes often exhibit even higher thermal stability than their palladium counterparts jmaterenvironsci.com. The decomposition of such complexes often occurs in a single stage, indicating a concerted breakdown of the coordination sphere asianpubs.orgmst.edu. It is expected that dppmo complexes would exhibit similar or enhanced thermal stability due to the strong P-M and P=O-M bonds.

| Complex | Ligand | Decomposition Temperature (°C) | Reference |

| Pd(dppmS₂)(dppm)₂ | dppm, dppmS₂ | 288 | asianpubs.org |

| Pd(dppmS₂)(dppe)₂ | dppe, dppmS₂ | 256 | asianpubs.org |

| Pd(dppmS₂)(dppp)₂ | dppp, dppmS₂ | 266 | asianpubs.org |

Oxidative Stability: The phosphorus(III) center in the phosphine moiety of dppmo is susceptible to oxidation, which can lead to the formation of the corresponding bis(phosphine oxide). This oxidation can be a deactivation pathway in catalytic reactions. However, coordination to a metal center can modulate this reactivity. Electron-rich metal centers can decrease the susceptibility of the phosphine to oxidation, while electron-poor metal centers might enhance it.

Palladium(0) complexes, which are key intermediates in many catalytic cycles, are particularly sensitive to oxidation. The stability of Pd(0) complexes can be enhanced by bulky and electron-donating ligands. While specific data for dppmo is limited, studies on related palladium complexes show that the ligand environment is critical for preventing oxidative degradation nih.gov. For instance, palladium complexes with bulky biarylphosphine ligands have been developed as air-stable precatalysts that are resistant to oxidation harvard.edu. The presence of the phosphine oxide group in dppmo may also influence the electronic properties at the metal center, thereby affecting its oxidative stability.

Catalytic Applications of 1,3 Bis Diphenylphosphino Propanemonooxide Metal Complexes

Homogeneous Catalysis Utilizing 1,3-Bis(diphenylphosphino)propanemonooxide Ligands

The use of dpppo in homogeneous catalysis is centered on its ability to act as a P,O-bidentate or a P-monodentate ligand, influencing the stability and reactivity of the catalytic species.

The most specific evidence for the involvement of this compound in cross-coupling comes from mechanistic studies of the Heck reaction. nih.gov Research has shown that when palladium(II) acetate (B1210297) is used with two equivalents of a diphosphine ligand like dppp (B1165662), a phosphine (B1218219) monooxide complex can be generated in situ. nih.gov

Table 1: Palladium Complexes and Intermediates in Heck Reactions Involving dpppo

| Complex/Intermediate | Proposed Role/Reactivity | Citation |

| [Pd(dppp){dppp(O)}Ph]+ | Formed in situ from Pd(OAc)₂ and excess dppp. Not highly reactive with alkenes directly. | nih.gov |

| [Pd(dppp)IPh] | Formed from the reaction of [Pd(dppp){dppp(O)}Ph]+ with iodide. Participates in the catalytic cycle. | nih.gov |

| [Pd(dppp)(OAc)Ph] | Formed from the reaction of [Pd(dppp){dppp(O)}Ph]+ with acetate. Dissociates to form a reactive cationic complex. | nih.gov |

This highlights that while dpppo is part of the catalytic system under certain conditions, its role is as an intermediate rather than the primary ligand introduced for the reaction.

The application of this compound as a ligand has been cited for its utility in stabilizing and activating metal catalysts for reactions such as hydrogenation. lookchem.com The presence of both a phosphine and a phosphine oxide group allows it to function in a way that can enhance the performance of the metal catalyst in these transformations. lookchem.com While detailed research findings on specific catalytic systems and substrates are not widely available, the compound is noted for this purpose in chemical supplier contexts. lookchem.com The formation of phosphine oxides can also occur as a side reaction during hydrogenation catalysis where the diphosphine ligand reacts with trace oxygen. researchgate.net

Based on available literature, there are no specific, documented applications of this compound metal complexes in polymerization processes or macromolecular synthesis. The parent ligand, dppp, is known to be used in the copolymerization of carbon monoxide and ethylene (B1197577), but this application has not been extended to its monooxide derivative. wikipedia.org

Mechanistic Investigations of this compound-Catalyzed Reactions

The efficacy of a catalyst is deeply rooted in its reaction mechanism, which delineates the sequence of elementary steps from reactants to products. For complexes of 1,3-bis(diphenylphosphino)propane (B126693) monooxide (dpppo), understanding these pathways is crucial for optimizing reaction conditions and improving catalyst design. Mechanistic investigations provide insights into the true nature of the active species, the kinetics of the transformation, and the processes by which the catalyst eventually loses activity.

A fundamental challenge in homogeneous catalysis is identifying the true, catalytically active species, as the precursor complex introduced into the reaction may not be the species that enters the catalytic cycle. imdea.org The identification process for dpppo-metal catalysts involves a combination of spectroscopic, crystallographic, and computational techniques to characterize intermediates and resting states.

The catalytically active species often evolve from a precatalyst under the reaction conditions. For instance, in reactions involving related phosphine ligands like 1,3-bis(diphenylphosphino)propane (dppp), the initial metal complex undergoes changes such as ligand dissociation or coordination of a reactant molecule to form the active catalyst. nih.gov In the context of dpppo, which features both a soft phosphine donor and a hard phosphinoyl donor, the coordination mode to the metal center is critical. The active species might involve dpppo acting as a P,O-bidentate ligand, or it could be a monodentate species where only the phosphine group is coordinated, leaving the phosphinoyl group to influence the secondary coordination sphere or interact with substrates.

Operando spectroscopy, which monitors the catalyst under actual reaction conditions, is a powerful tool for this purpose. Techniques like high-pressure NMR and IR spectroscopy can detect transient intermediates. For example, in palladium-catalyzed reactions, cationic palladium species are often the active catalysts. The formation of complexes like [(dpppo)Pd(R)(L)]+ (where R is a reactant group and L is a solvent or substrate molecule) could be a key step. The identification of such species is often supported by X-ray crystallography of stable analogues or intermediates that can be isolated from the reaction mixture. acs.org

In some systems, the active species may be heterometallic complexes. For example, studies on paired PdCl2–CuCl2 systems have shown that the synergy between the two metals leads to the formation of a highly active heterometallic Pd(II)–Cl–Cu(I) complex, which is the true catalytic species for the hydrolysis of glycosidic bonds. rsc.org This highlights the importance of considering all components in the reaction mixture when identifying the active catalyst.

Reaction progress kinetic analysis (RPKA) is a powerful method where the concentration of reactants and products is monitored over time under synthetically relevant conditions. wikipedia.org By analyzing the resulting concentration profiles, a detailed rate law can be determined. For a hypothetical dpppo-catalyzed cross-coupling reaction, the rate law might take the form:

Rate = k[Catalyst]^a[Reactant A]^b[Reactant B]^c

The reaction orders (a, b, c) provide crucial clues about the elementary steps leading up to and including the rate-determining step. For example, if the reaction is first-order in the catalyst and Reactant A, but zero-order in Reactant B, it suggests that the reaction of the catalyst with A is the slow step, and the subsequent reaction with B is fast.

Low-temperature NMR studies can be used to directly observe the individual steps of a catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination, and to measure the energy barriers for these steps. acs.org For instance, in the palladium-catalyzed copolymerization of ethylene and carbon monoxide with related phenanthroline ligands, the activation barriers for migratory insertion steps were determined, revealing the relative speeds of different pathways. acs.org A similar approach for a dpppo-palladium catalyst could quantify the barriers for key steps, pinpointing the RDS.

The table below illustrates hypothetical kinetic data for a dpppo-catalyzed reaction, showing how varying initial concentrations can reveal reaction orders.

Table 1: Hypothetical Kinetic Data for a dpppo-Catalyzed Reaction This is an interactive table. Click on the headers to sort the data.

| Experiment | [Catalyst] (mol/L) | [Reactant A] (mol/L) | [Reactant B] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|---|

| 1 | 0.01 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.02 | 0.1 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.01 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 4 | 0.01 | 0.1 | 0.2 | 1.0 x 10⁻⁴ |

From this hypothetical data, one can deduce that the reaction is first-order with respect to the catalyst and Reactant A, and zero-order with respect to Reactant B. This would imply that the rate-determining step involves the catalyst and Reactant A.

Catalyst deactivation is a critical issue that limits the efficiency and lifetime of a catalytic process. researchgate.net Understanding the pathways through which a dpppo-metal complex loses its activity is essential for developing more robust and long-lasting catalysts. princeton.edu Deactivation can occur through several mechanisms, including ligand degradation, formation of inactive metal species (e.g., clusters), or inhibition by products or substrates. researchgate.netnih.gov

One common deactivation pathway for phosphine-based catalysts is oxidation. The phosphine moiety of dpppo is susceptible to oxidation to a phosphine oxide, especially under harsh reaction conditions. While the starting material is already a mono-oxide, further oxidation of the second phosphine group would yield 1,3-bis(diphenylphosphino)propane dioxide (dpppo₂), which may have different coordination properties and could be a less effective ligand, leading to catalyst deactivation.

Another pathway involves the formation of stable, off-cycle complexes. For example, a catalyst might react with itself or with impurities to form inactive dimers or larger clusters. princeton.edu Product inhibition is another possibility, where the product of the reaction coordinates strongly to the metal center, preventing it from participating in further catalytic cycles. wikipedia.org Kinetic studies, particularly "same-excess" experiments in RPKA, can help distinguish between irreversible catalyst death and reversible product inhibition. wikipedia.org

In some cases, the accumulation of a specific metal oxidation state can lead to deactivation. For instance, in certain vanadium-based oxidation catalysts, the redox cycle between V⁵⁺ and V⁴⁺ is crucial for activity, while the accumulation of V³⁺ species results in catalyst deactivation. researchgate.net A similar phenomenon could occur in dpppo-metal systems, where the catalyst might become trapped in an unreactive oxidation state.

Structure-Activity Relationship Studies in this compound Catalysis

Structure-activity relationships (SAR) are fundamental to catalyst design. mdpi.com By systematically modifying the structure of the dpppo ligand and observing the effect on catalytic performance, researchers can develop a deeper understanding of the factors that control activity and selectivity. ethz.ch

Modifying the backbone or the phenyl groups of the dpppo ligand can have a profound impact on the performance of its metal complexes. Introducing substituents on the phenyl rings or altering the length or rigidity of the propane (B168953) backbone changes the steric and electronic environment around the metal center.

For example, introducing electron-donating groups (e.g., methoxy) onto the phenyl rings of dpppo would increase the electron density on the phosphorus atom. This enhanced basicity can strengthen the metal-phosphine bond and alter the electronic properties of the metal center, which in turn can affect its reactivity in steps like oxidative addition or reductive elimination. Conversely, electron-withdrawing groups (e.g., trifluoromethyl) would decrease the electron density, making the ligand a weaker donor.

The effect of such modifications is often quantified by comparing the turnover frequency (TOF) or yield for a series of related catalysts. A study on cobalt complexes with polypyridyl-amine ligands demonstrated that replacing pyridine (B92270) groups with more basic isoquinoline (B145761) groups resulted in a lower overpotential and higher activity for hydrogen evolution. nih.gov A similar systematic study on dpppo derivatives could reveal optimal electronic properties for a given catalytic transformation.

The performance of a catalyst is a delicate balance of steric and electronic factors. rsc.org The goal of tuning these parameters is to optimize the catalyst's activity, selectivity, and stability. researchgate.net

Electronic Parameters: The electronic nature of the dpppo ligand can be fine-tuned by introducing substituents with varying electron-donating or -withdrawing capabilities onto the phenyl rings. The Hammett parameter (σ) is often used to quantify the electronic effect of these substituents. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. By plotting catalytic activity against the Hammett parameter for a series of ligands, a linear free-energy relationship can sometimes be established, providing insight into the electronic demands of the rate-determining step.

Steric Parameters: The steric bulk of the ligand is another critical parameter. The Tolman cone angle (θ) and percent buried volume (%Vbur) are two common metrics used to quantify the steric hindrance of phosphine ligands. researchgate.net Increasing the steric bulk of the dpppo ligand, for instance by replacing the phenyl groups with cyclohexyl or tert-butyl groups, can promote certain reaction steps (like reductive elimination) by creating a more crowded coordination sphere. However, excessive steric bulk can also hinder substrate binding, leading to lower activity. The optimal steric profile is highly dependent on the specific reaction being catalyzed.

The table below shows a hypothetical structure-activity relationship study, illustrating how systematic ligand modification could be used to optimize a catalyst.

Table 2: Hypothetical Structure-Activity Relationship for dpppo Derivatives in a Cross-Coupling Reaction This is an interactive table. Click on the headers to sort the data.

| Ligand | Substituent (on Phenyl) | Electronic Effect | Tolman Cone Angle (θ) | Yield (%) |

|---|---|---|---|---|

| dpppo | -H | Neutral | ~145° | 75 |

| L1 | -OCH₃ (para) | Donating | ~145° | 85 |

| L2 | -CF₃ (para) | Withdrawing | ~145° | 60 |

| L3 | -CH(CH₃)₂ (ortho) | Donating | ~160° | 92 |

| L4 | -C(CH₃)₃ (ortho) | Donating | ~180° | 55 |

This hypothetical data suggests that for this reaction, an electron-donating group is beneficial (L1 vs. dpppo vs. L2). Furthermore, a moderate increase in steric bulk enhances the yield (L3 vs. L1), but excessive bulk is detrimental (L4 vs. L3), likely by impeding substrate access to the metal center. Through such systematic studies, the steric and electronic parameters of the dpppo ligand can be rationally tuned to achieve superior catalytic performance.

Theoretical and Computational Studies of 1,3 Bis Diphenylphosphino Propanemonooxide and Its Complexes

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemical methods are employed to calculate the fundamental properties of a molecule, such as its geometry, energy, and the distribution of its electrons. These investigations form the basis for understanding the ligand's behavior.

The flexibility of the three-carbon propane (B168953) backbone in dpppo allows it to adopt various conformations, which significantly influences the geometry and reactivity of its metal complexes. Computational methods, particularly Density Functional Theory (DFT), are used to explore the potential energy surface of the ligand and its complexes to identify stable conformers.

The analysis involves rotating the chemical bonds within the ligand's backbone and calculating the corresponding energy to map out a conformational landscape. For diphosphine ligands, this analysis is critical for understanding how they can accommodate different coordination geometries, such as cis and trans arrangements around a metal center. acs.org DFT calculations can quantify the energy differences between these conformations. For example, a study on a diphosphine ligand with a two-carbon bridge (L²) complexed to palladium revealed an energy difference of 12.4 kcal/mol between the conformers required for cis and trans coordination, confirming the ligand's flexibility. acs.org

Data-driven approaches and automated conformational analysis workflows are increasingly used to handle the complexity of flexible ligands like bisphosphines. chemrxiv.org These methods can build a comprehensive database of conformers and their associated structural features, which is essential for developing predictive models of catalyst performance. chemrxiv.org Techniques like DBSCAN clustering have proven effective in filtering redundant conformers from high-level searches, providing a computationally efficient way to represent conformational flexibility. researchgate.net

Table 1: Representative Conformational Energy Data for Diphosphine Ligands This table presents illustrative data from computational studies on analogous diphosphine systems to demonstrate the type of information gained from conformational analysis.

| Ligand/Complex System | Conformational Feature | Calculated Energy Difference (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| L²PdCl₂ (L² = ⁱPr₂P–C₆H₄–(CH₂)₂–C₆H₄–PⁱPr₂) | Energy difference between cis and trans conformers | 12.4 | DFT | acs.org |

| Generic Diphosphine-Pd Complex | Energy range of conformer ensemble | ~5-15 | DFT | chemrxiv.orgresearchgate.net |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com In a dpppo-metal complex, the HOMO is often associated with the metal's d-orbitals, making it the nucleophilic or electron-donating component. libretexts.org The LUMO can be associated with either the metal or the ligand, depending on the specific system, and acts as the electrophilic or electron-accepting component. libretexts.org

The bonding in a dpppo complex involves the donation of electron density from the phosphorus (P) and oxygen (O) atoms of the ligand to the empty orbitals of the metal center. FMO theory helps to describe this interaction. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the complex's stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. numberanalytics.com

Computational software can generate contour plots of these frontier orbitals, visualizing their shape and location. researchgate.net For a dpppo-metal complex, analysis would typically show the HOMO having significant metal d-orbital character, while the LUMO might be a metal-based orbital or an antibonding orbital involving the ligand. The unsymmetrical nature of dpppo (having both a phosphine (B1218219) and a phosphine oxide donor) creates a "push-pull" electronic effect, which modulates the electron density at the metal center and can be analyzed in detail using FMO theory. nih.gov

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

DFT has become a standard tool for investigating the step-by-step pathways of chemical reactions, providing detailed mechanistic insights that are invaluable for catalyst development. youtube.comwur.nl

A key strength of DFT is its ability to locate and characterize the structures of transient species along a reaction coordinate, including transition states (the highest energy point between reactants and products) and reaction intermediates. researchgate.netnih.gov By calculating the energy of these species, a complete energy profile for a proposed catalytic cycle can be constructed.

For a catalytic process involving a dpppo-metal complex, DFT calculations can be used to:

Model the oxidative addition of substrates to the metal center.

Identify the structure of intermediates formed after migratory insertion or other elementary steps.

Calculate the energy barrier for the rate-determining step of the cycle. researchgate.net

Predict the structure of the transition state for the crucial bond-forming or bond-breaking steps, such as reductive elimination.

For example, DFT studies on other catalytic systems have successfully mapped out the free energy diagrams for complex reactions, pinpointing the rate-determining step and explaining observed product selectivities. researchgate.netresearchgate.net

The binding affinity of the ligand is crucial; the ligand must bind strongly enough to remain coordinated but also allow for substrate binding and product release. DFT calculations can quantify this ligand-metal interaction energy. numberanalytics.com Furthermore, the steric and electronic properties of the dpppo ligand, such as its bite angle and the electron-donating ability of its P and O atoms, directly influence the stability of intermediates and the height of energy barriers throughout the catalytic cycle. Computational studies on Pd-Ir nanoalloys, for instance, have analyzed how the chemical environment affects the adsorption strength of molecules, providing a model for how ligand modifications in dpppo could tune the energetics of a catalyst. rsc.orgbham.ac.uk

Table 2: Illustrative DFT-Calculated Energetic Parameters in Catalysis This table shows representative data from DFT studies on analogous catalytic systems, demonstrating the types of energetic insights that can be obtained for reactions involving ligands like dpppo.

| Catalytic System / Process | Calculated Parameter | Value (kcal/mol) | Significance | Reference |

|---|---|---|---|---|

| CO₂ Reduction on Co-PMOF | Free Energy Barrier (Rate-Determining Step) | +17.5 | Determines the overall reaction rate | researchgate.net |

| Imine Condensation (Fe²⁺-pincer) | Activation Energy (with amine assist) | +19.4 | Explains feasibility of reaction at room temp. | wur.nl |

| Phosphodiester Cleavage (Zn-complex) | Energy Barrier for Proton Transfer | ~10-15 | Highlights the role of H-bonding in lowering barriers | nih.gov |

In Silico Design and Virtual Screening of Novel 1,3-Bis(diphenylphosphino)propanemonooxide Analogues

Beyond explaining the behavior of existing compounds, a major goal of computational chemistry is the predictive design of new molecules with enhanced properties. This in silico (computer-based) approach accelerates the discovery of novel catalysts by pre-screening candidates before committing to laboratory synthesis. chemrxiv.orgnih.gov

For dpppo, an in silico design strategy would involve creating a virtual library of analogues by systematically modifying its structure. Potential modifications include:

Altering the length or rigidity of the alkyl backbone.

Introducing different substituents on the four phenyl rings to tune steric bulk and electronic properties.

Replacing the phenyl groups with other aryl or alkyl groups.

For each analogue in the virtual library, computational tools would be used to calculate key descriptors, such as the HOMO-LUMO gap, natural bite angle, Tolman cone angle, and the partial charges on the donor atoms. These descriptors are then used to build a quantitative structure-activity relationship (QSAR) model, which correlates the calculated properties with experimentally known (or desired) catalytic performance. This model allows for the rapid virtual screening of thousands of potential ligand structures to identify a smaller set of highly promising candidates for synthesis and experimental testing. chemrxiv.org

Emerging Research Frontiers and Interdisciplinary Applications of 1,3 Bis Diphenylphosphino Propanemonooxide

Applications in Materials Science and Nanotechnology

The hemilabile nature of 1,3-bis(diphenylphosphino)propanemonooxide makes it a valuable tool in the synthesis and functionalization of advanced materials. Its ability to coordinate to metal centers through either the strong phosphine (B1218219) donor or the weaker phosphine oxide donor allows for dynamic chemical processes that are crucial in the construction of nanomaterials and functional polymers.

The related diphosphine ligand, 1,3-bis(diphenylphosphino)propane (B126693) (dppp), is extensively used to stabilize metal nanoclusters, particularly gold. sigmaaldrich.comnih.gov Research has detailed the mechanism of formation for dppp-protected gold nanoclusters, which involves the reduction of gold precursors in the presence of the ligand. nih.gov This process leads to the nucleation and growth of gold cores passivated by the diphosphine ligands. nih.gov The dppp (B1165662) ligands play a crucial role in directing the assembly of stable cluster sizes through a process of core etching and growth, which can lead to specific, well-defined nanocluster architectures. nih.gov For instance, dppp has been instrumental in the assembly of icosahedral units within metal clusters, enhancing their structural stability. sigmaaldrich.comsigmaaldrich.com The principles of stabilization and controlled synthesis demonstrated with dppp are highly relevant to its monooxide derivative, which offers a different coordination environment that can be exploited to fine-tune the properties of the resulting nanoparticles. The rhenium complex, [ReOCl3(dppp)], serves as an intermediate in the synthesis of more complex rhenium-diphosphine compounds, highlighting the foundational role of this ligand structure in building complex inorganic materials. researchgate.net

Table 1: Key Processes in dppp-Stabilized Gold Nanocluster Formation

| Process | Description | Reference |

|---|---|---|

| Reduction & Nucleation | Gold(I) precursors are reduced in the presence of dppp, leading to the formation of small, ligated gold clusters. nih.gov | nih.gov |

| Core Growth & Etching | The initial clusters undergo dynamic processes of growth (amalgamation) and etching (fragmentation), which helps in narrowing the size distribution. nih.gov | nih.gov |

| Size-Selective Processing | A cyclic process that promotes the formation of thermodynamically stable clusters of a specific nuclearity. nih.gov | nih.gov |

| Structural Assembly | Dppp ligands facilitate the stronger assembly of specific geometric units, such as icosahedra, within the metal cluster framework. sigmaaldrich.comsigmaaldrich.com | sigmaaldrich.comsigmaaldrich.com |

The utility of phosphine ligands extends to the synthesis of advanced polymeric materials. The related ligand, 1,3-bis(diphenylphosphino)propane (dppp), has been successfully employed as a ligand in palladium-catalyzed copolymerization reactions. wikipedia.org For example, it has been used in the synthesis of polyketones from carbon monoxide and ethylene (B1197577). wikipedia.org Furthermore, dppp has been utilized in sequential polymerizations to create novel donor-acceptor diblock copolymers, demonstrating its versatility in constructing complex macromolecular architectures. sigmaaldrich.com These applications showcase the potential of ligands like this compound to be integrated into polymer backbones or to functionalize polymeric materials, thereby imparting specific catalytic, optical, or electronic properties.

Bioinorganic Chemistry and Chemical Biology Research

The interface of inorganic chemistry and biology is a rapidly growing area of research, with significant interest in the development of metal-based diagnostic and therapeutic agents. The ability of ligands like this compound to form stable complexes with a variety of metals makes it a candidate for such applications.

Gadolinium(III) complexes are widely used as contrast agents in Magnetic Resonance Imaging (MRI). researchgate.net The development of targeted Gd(III) probes, which can accumulate in specific tissues or respond to a particular biological environment, is a major goal in molecular imaging. researchgate.netnih.gov While direct applications of this compound in Gd(III) probes are still emerging, the principles of ligand design are highly relevant. For instance, novel Gd(III)-based probes have been synthesized for imaging matrix metalloproteinases (MMPs), enzymes that are often overexpressed in tumors. nih.gov These probes are designed to undergo a change in their properties upon enzymatic cleavage, leading to a detectable change in the MRI signal. nih.gov The development of such "smart" probes relies on the careful selection of chelating ligands that provide high stability to the Gd(III) ion while allowing for the attachment of targeting moieties and reporter groups. researchgate.netnih.gov The synthetic versatility of phosphine-based ligands, including the potential for creating amphiphilic structures, is of interest in this context. nih.govresearchgate.net Rhenium complexes containing the related dppp ligand have also been investigated, with potential applications in nuclear medicine and radiotherapy, further highlighting the role of such ligands in bioinorganic chemistry. researchgate.net

Table 2: Components of a Targeted Gd(III)-Based MRI Probe

| Component | Function | Example | Reference |

|---|---|---|---|

| Metal Ion | Provides the paramagnetic properties necessary for MRI contrast enhancement. | Gadolinium(III) | researchgate.net |

| Chelating Ligand | Ensures the thermodynamic and kinetic stability of the metal complex in vivo. | DOTA-based chelators | nih.gov |

| Targeting Moiety | A peptide or other molecule that specifically binds to a biological target. | PLG*LWAR peptide sequence for MMPs | nih.gov |

| Linker/Spacer | Connects the components of the probe and can influence its solubility and pharmacokinetics. | Hydrophilic spacer | nih.gov |

Understanding the interactions of metal complexes with biological molecules is fundamental to the design of new drugs and diagnostic agents. Research has shown that metal complexes with phosphine ligands can exhibit biological activity. sigmaaldrich.com Studies on Gd(III)-based contrast agents have investigated their affinity for serum albumin, a key protein in the blood. nih.gov The binding of these agents to albumin can significantly affect their relaxivity and biodistribution. nih.gov While specific interaction studies involving this compound are not widely reported, the established methodologies for studying the interactions of other metal complexes with biomolecules provide a clear path for future research.

Development of Chemical Sensors and Analytical Detection Methods

The unique reactivity of phosphine-containing compounds makes them suitable for the development of novel chemical sensors. The related dppp ligand has been used to create "nanoclusterzymes" which have applications in dual colorimetric sensing. sigmaaldrich.com This suggests a significant potential for these types of ligands in the field of analytical chemistry and sensor development. sigmaaldrich.com Furthermore, modified electrodes for electrochemical sensing have been developed using related chemical structures. For example, an electrochemical sensor for the detection of Bisphenol A (BPA) was developed using a composite material that incorporates a pyridinium-based ionic liquid, demonstrating the utility of complex organic molecules in creating sensitive and selective detection platforms. mdpi.com The development of sensors based on molecularly imprinted polymers has also been shown to be effective for the detection of molecules like BPA. mdpi.com The chemical properties of this compound could be harnessed to create new sensor platforms, potentially for the detection of metal ions or specific organic analytes. researchgate.net

Conclusion and Future Perspectives in 1,3 Bis Diphenylphosphino Propanemonooxide Research

Summary of Current Research Landscape and Key Contributions

The current research landscape for 1,3-Bis(diphenylphosphino)propanemonooxide, often abbreviated as dpppO, is intrinsically linked to its parent diphosphine, 1,3-bis(diphenylphosphino)propane (B126693) (dppp). Dppp (B1165662) is a widely used bidentate ligand in homogeneous catalysis for reactions such as Suzuki-Miyaura, Sonogashira, and Negishi couplings. sigmaaldrich.comcommonorganicchemistry.comsigmaaldrich.com A common issue is its sensitivity to air, which leads to oxidation and the formation of phosphine (B1218219) oxides, including the monooxide (dpppO) and the corresponding dioxide. chemicalbook.comwikipedia.orgottokemi.com

Key contributions in this area recognize dpppO not just as a degradation byproduct but as a valuable ligand in its own right. Research has highlighted the role of mixed phosphine-phosphine oxide ligands, which exhibit hemilability. wikipedia.org This characteristic, where one coordinating group (the phosphine) binds strongly to a metal center while the other (the phosphine oxide) binds weakly, allows for the creation of a vacant coordination site during a catalytic cycle, potentially enhancing reactivity. Transition metal complexes with phosphine oxide ligands are well-documented, typically involving coordination through the hard Lewis basic oxygen atom. wikipedia.org

The synthesis of dpppO is most commonly achieved through the controlled air-oxidation of dppp. wikipedia.org However, the reduction of phosphine oxides back to valuable phosphine ligands is a significant area of research, often referred to as "closing the phosphorus cycle." acs.org Studies have explored various reducing agents, such as silanes, under green chemistry conditions (e.g., solvent-free, microwave-assisted) to improve the efficiency and environmental friendliness of this process. tandfonline.comresearchgate.net

Identification of Unexplored Research Avenues and Persistent Challenges

Despite progress, several challenges and unexplored avenues persist in the field of dpppO research.

Persistent Challenges:

Selective Synthesis and Reduction: A primary challenge is the selective synthesis of the monooxide without forming the dioxide. Conversely, the reduction of the stable P=O bond back to the phosphine is difficult, often requiring harsh conditions or expensive reagents, which hampers the recycling of the ligand. acs.org

Catalyst Deactivation: While the hemilabile nature of dpppO can be advantageous, the relatively weak coordination of the phosphine oxide group can also lead to ligand dissociation and catalyst deactivation in some systems. wikipedia.org

Scaling Up: As with many specialized chemical processes, transitioning from laboratory-scale synthesis and catalytic testing to larger, industrial-scale production presents significant hurdles related to cost, efficiency, and reproducibility. covasyn.com

Unexplored Research Avenues:

Systematic Catalytic Screening: While dpppO's potential as a hemilabile ligand is recognized, a systematic exploration of its performance across a broad spectrum of catalytic reactions is lacking. Its unique electronic and steric properties could offer advantages in reactions beyond traditional cross-coupling.

Asymmetric Catalysis: The development of chiral versions of dpppO for asymmetric catalysis remains a largely unexplored area. Such ligands could provide new pathways for the enantioselective synthesis of valuable molecules.

Materials Science Applications: The parent ligand, dppp, has been used in the synthesis of nanoclusters and polymers. sigmaaldrich.comsigmaaldrich.com The potential for dpppO to act as a functional ligand in creating novel nanomaterials, sensors, or advanced polymers with unique properties is an exciting and underdeveloped field of inquiry. sigmaaldrich.com

Prognosis for Future Advancements in Synthetic and Catalytic Applications

The future for this compound research is promising, with advancements anticipated in several key areas.

Synthetic Advancements: Future research will likely focus on developing more efficient, selective, and cost-effective synthetic routes to dpppO. This includes not only improved oxidation methods but also novel pathways that bypass the dppp intermediate entirely. Furthermore, progress in the "green" reduction of phosphine oxides will continue, potentially utilizing novel catalysts or electrochemistry to make the recycling of dpppO economically and environmentally viable. tandfonline.comrsc.org

Catalytic Advancements: The unique hemilabile character of dpppO will be further exploited to design more sophisticated and reactive catalysts. We can expect to see the development of well-defined metal-dpppO complexes tailored for specific transformations, potentially offering superior activity or selectivity compared to traditional diphosphine ligands. wikipedia.org There is significant potential in its application to challenging catalytic processes that benefit from a ligand that can temporarily open a coordination site.

The table below summarizes key properties of the compound.

Table 1: Physicochemical Properties of this compound| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₇H₂₆OP₂ | strem.comsigmaaldrich.com |

| Molecular Weight | 428.44 g/mol | sigmaaldrich.com |

| CAS Number | 85685-99-0 | strem.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 106-108 °C | sigmaaldrich.com |

| Synonym | [3-(Diphenylphosphino)propyl]diphenylphosphine oxide | sigmaaldrich.com |

Broader Impact on Sustainable Chemistry and Industrial Innovation

Advancements in the chemistry of this compound are poised to have a significant impact on sustainable chemistry and industrial innovation.

Sustainable Chemistry: The primary impact on sustainability relates to the challenge of phosphine oxide reduction. Phosphine oxides are common byproducts in many industrial processes, including the Wittig and Mitsunobu reactions. tandfonline.com Developing efficient methods to reduce dpppO back to dppp contributes to a circular economy for phosphorus, a non-renewable resource. acs.org This "closing the phosphorus cycle" minimizes waste and preserves valuable chemical feedstocks. acs.org Furthermore, designing catalytic processes that utilize dpppO directly, treating it as a resource rather than waste, represents a key principle of green chemistry. rsc.org

Industrial Innovation: From an industrial perspective, the development of new catalysts based on dpppO could lead to significant innovations. The parent ligand, dppp, is already used in catalysts for producing polyketones through the copolymerization of carbon monoxide and ethylene (B1197577). chemicalbook.comwikipedia.org Novel catalysts incorporating dpppO could offer improved efficiency, selectivity, or stability in these and other industrial processes, such as fine chemical and pharmaceutical synthesis. The potential for dpppO to be used in creating new materials with applications in nanotechnology and sensors could open up entirely new commercial opportunities. sigmaaldrich.comsigmaaldrich.com

Q & A

Q. What are the key synthetic pathways for 1,3-Bis(diphenylphosphino)propanemonooxide, and how can purity be ensured?

The compound is typically synthesized via nucleophilic substitution reactions between diphenylphosphine derivatives and propane-linked precursors. A common method involves reacting 1,3-dibromopropane with diphenylphosphine in anhydrous conditions under inert atmosphere. Post-synthesis, purification is critical: fractional distillation or recrystallization from toluene/hexane mixtures removes unreacted starting materials. Purity verification requires P NMR spectroscopy (to confirm absence of oxidized byproducts like phosphine oxides) and elemental analysis (C, H, P) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this ligand?

- P NMR : Detects oxidation states and coordination environments (e.g., δ ~20–30 ppm for free ligand vs. upfield shifts upon metal binding) .

- X-ray crystallography : Resolves steric and electronic configurations, such as the P–P distance (typically ~3.0–3.2 Å) and torsion angles in the propane backbone .

- IR spectroscopy : Identifies P=O stretches (~1150–1250 cm) if monooxide forms inadvertently .

Q. What are the primary applications of this ligand in coordination chemistry?

It serves as a bidentate ligand in transition-metal catalysis, particularly for Pd and Au complexes. For example, Pd(dppp)Cl is used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its ability to stabilize low-coordinate intermediates. The propane backbone enhances flexibility compared to shorter-chain analogs (e.g., dppe), improving substrate accessibility .

Advanced Research Questions

Q. How does the electronic and steric profile of this ligand influence catalytic activity in cross-coupling reactions?

The ligand’s steric bulk (from diphenyl groups) prevents metal aggregation, while its flexible propane chain allows adaptive geometry during oxidative addition/reductive elimination steps. Electronic effects are probed via Hammett substituent constants: electron-donating phenyl groups increase electron density at the metal center, accelerating transmetallation but potentially slowing reductive elimination. Comparative studies with dppp (non-oxidized) vs. monooxide derivatives show altered catalytic turnover due to reduced electron donation from the oxidized phosphorus .

Q. How can researchers resolve contradictions in reported catalytic performance across studies?

Discrepancies often arise from:

- Reaction solvent : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, while nonpolar solvents favor neutral complexes.

- Metal-to-ligand ratio : Sub-stoichiometric ligand amounts may lead to heterogeneous catalysis.

- Oxidation state : Trace monooxide impurities (from ligand degradation) can deactivate catalysts.

Methodological solution : Standardize reaction protocols (e.g., glovebox synthesis, inert solvent degassing) and characterize catalyst speciation via in situ P NMR .

Q. What strategies optimize ligand stability under oxidative reaction conditions?

- Inert atmosphere handling : Prevents P–O bond formation.

- Additives : Triethylamine scavenges acidic byproducts that promote oxidation.

- Alternative solvents : Use tetrahydrofuran (THF) instead of DMSO to minimize ligand degradation.

Stability assays (TGA/DSC) show decomposition onset at ~200°C, suggesting suitability for high-temperature reactions if oxygen-free .

Q. How does this ligand compare to dppp and dppe in asymmetric catalysis?

| Ligand | Backbone Length | Bite Angle | Catalytic Efficiency |

|---|---|---|---|

| dppe (C2) | Shorter | ~92° | Faster for small substrates |

| dppp (C3) | Intermediate | ~99° | Balanced activity/selectivity |

| dppp-monooxide | C3 (oxidized) | ~95° | Reduced electron donation |

| The propane chain in dppp-monooxide provides intermediate steric bulk, favoring enantioselectivity in allylic alkylation but requiring co-catalysts (e.g., Ag salts) to offset electron withdrawal . |

Q. What are the challenges in using this ligand for photoactivated catalysis?

The monooxide derivative’s P=O group can quench excited states via non-radiative decay. Solutions include:

- Metal tuning : Pair with Au(I), which exhibits stronger metal-to-ligand charge transfer (MLCT) transitions.

- Co-ligands : Introduce chromophoric groups (e.g., bipyridines) to enhance light absorption .

Q. How can researchers mitigate hazards associated with ligand handling?

Q. What synergistic effects arise when combining this ligand with other donors?

In heteroleptic complexes (e.g., Pd/dppp-monooxide/NHC), the ligand’s moderate π-accepting ability complements strong σ-donors (NHCs), enhancing catalytic longevity in C–H activation. Kinetic studies show a 3-fold increase in TON compared to homoleptic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.